molecular formula C10H11NO3 B12864008 O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine

O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine

Cat. No.: B12864008
M. Wt: 193.20 g/mol
InChI Key: YFPRZONFILWSQC-UHFFFAOYSA-N
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Description

O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine typically involves the reaction of benzofuran derivatives with hydroxylamine derivatives. One common method involves the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides under palladium-catalyzed conditions. This reaction allows for the formation of O-arylhydroxylamines, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines.

Scientific Research Applications

O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine involves its interaction with various molecular targets. The benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxylamine group can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a benzofuran ring but without the hydroxylamine group.

    Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.

    Benzofuran-2-one: A benzofuran derivative with a ketone group at the 2-position.

Uniqueness

O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine is unique due to the presence of both the benzofuran ring and the hydroxylamine group

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

O-[2-(1-benzofuran-7-yloxy)ethyl]hydroxylamine

InChI

InChI=1S/C10H11NO3/c11-14-7-6-12-9-3-1-2-8-4-5-13-10(8)9/h1-5H,6-7,11H2

InChI Key

YFPRZONFILWSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCON)OC=C2

Origin of Product

United States

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